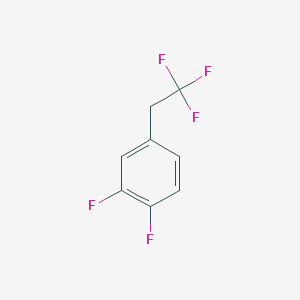

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene

Descripción

Propiedades

IUPAC Name |

1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUUDFQQSQBLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Balz–Schiemann Reaction and Photochemical Fluorodediazoniation

A modern approach to introducing fluorine atoms on aromatic rings is the Balz–Schiemann reaction, which converts aromatic amines to diazonium salts followed by thermal or photochemical fluorodediazoniation.

- A recent study demonstrated the synthesis of 1,2-difluorobenzene from 2-fluoroaniline by photochemically induced fluorodediazoniation using HF/pyridine as the fluorinating reagent in a continuous flow system. This method achieved high selectivity (≥95%) and full conversion within 10 minutes residence time under 365 nm LED irradiation, offering a clean, efficient fluorination route.

This approach can be adapted for introducing fluorine atoms at specific positions on the benzene ring, critical for preparing 1,2-difluoro derivatives.

Catalytic Nucleophilic Aromatic Substitution (SNAr)

Fluorination of aromatic rings bearing leaving groups such as chloro or nitro substituents can be achieved via nucleophilic aromatic substitution using fluoride salts (e.g., potassium fluoride) in the presence of catalysts.

- A patented method for synthesizing 1,2,4-trifluorobenzene involves nitration of 2,4-dichlorofluorobenzene, followed by fluorination of the nitro intermediate with potassium fluoride catalyzed by quaternary ammonium salts in sulfolane solvent at 150–200 °C. Subsequent reduction and diazotization steps yield the trifluorobenzene.

This strategy can be tailored to prepare 1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene by selecting appropriate precursors and controlling reaction conditions to introduce the trifluoroethyl group.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substituent is typically introduced via:

- Alkylation reactions using trifluoroethyl halides or trifluoroethylating agents.

- Cross-coupling reactions such as palladium-catalyzed coupling of trifluoroethylated organometallic reagents with fluorinated aryl halides.

While specific detailed protocols for the trifluoroethylation of 1,2-difluorobenzene derivatives are less frequently reported, the following general approach is applicable:

- Starting from 1,2-difluorobenzene or its halogenated derivatives, perform a directed ortho-lithiation or metalation to generate an aryl organometallic intermediate.

- React this intermediate with trifluoroethyl electrophiles (e.g., trifluoroethyl bromide) under suitable conditions to install the trifluoroethyl group at the 4-position.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Nitration | 2,4-Dichlorofluorobenzene | Fuming nitric acid, concentrated sulfuric acid | 25–60 °C | 2,4-Dichloro-5-fluoronitrobenzene |

| 2 | Fluorination (SNAr) | 2,4-Dichloro-5-fluoronitrobenzene | Potassium fluoride, quaternary ammonium salt | 150–200 °C, sulfolane solvent | 2,4,5-Trifluoronitrobenzene |

| 3 | Reduction | 2,4,5-Trifluoronitrobenzene | Hydrogen, Pd/C catalyst | Mild hydrogenation conditions | 2,4,5-Trifluoroaniline |

| 4 | Diazotization and Deamination | 2,4,5-Trifluoroaniline | Sulfuric acid, nitroso-sulfuric acid, sodium hypophosphite, copper salt catalyst | Controlled temperature, steam distillation | 1,2,4-Trifluorobenzene |

| 5 | Trifluoroethylation | 1,2-Difluorobenzene or derivative | Trifluoroethyl halide, base or metal catalyst | Metalation or cross-coupling | This compound |

Note: The above table is adapted from patent literature and general synthetic principles for fluorinated aromatics.

Research Findings and Considerations

- The fluorination steps require careful control of temperature and catalyst loading to achieve high regioselectivity and yield.

- Use of quaternary ammonium salts as phase transfer catalysts enhances nucleophilic fluorination efficiency.

- Photochemical methods for fluorodediazoniation provide a mild alternative to thermal methods, improving selectivity and reducing byproducts.

- The overall yield of fluorinated aromatic compounds can be significantly improved by starting from commercially available fluorinated anilines rather than expensive fluorobenzenes.

- The installation of trifluoroethyl groups is often the limiting step and may require optimization of metalation or cross-coupling conditions.

Análisis De Reacciones Químicas

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 1,2-difluoro-4-ethylbenzene using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group yields trifluoroacetic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Polymer Synthesis

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance due to the presence of fluorine atoms. They are particularly useful in applications requiring high-performance materials such as:

- Fluorinated Polyimides : These materials are known for their high thermal stability and solubility. They are used in electronics and aerospace applications due to their superior mechanical properties.

| Polymer Type | Properties | Applications |

|---|---|---|

| Fluorinated Polyimides | High thermal stability, chemical resistance | Electronics, Aerospace |

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modify biological activity. The trifluoroethyl group can enhance lipophilicity and metabolic stability of pharmaceutical agents. Research indicates that derivatives of this compound may exhibit:

- Anticancer Activity : Studies have shown that fluorinated compounds can interact with biological targets in cancer cells, potentially leading to novel therapeutic agents .

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. Research has focused on:

- Biodegradability : Understanding the degradation pathways of such compounds can help assess their environmental risks.

Case Study 1: Synthesis of Fluorinated Polymers

A study conducted on the synthesis of fluorinated polyimides using this compound demonstrated its effectiveness as a monomer. The resulting polymers exhibited enhanced solubility and thermal stability compared to non-fluorinated counterparts.

Case Study 2: Anticancer Compound Development

Research published in Anticancer Research highlighted the synthesis of fluorinated derivatives from this compound. These derivatives showed promising results in inhibiting cancer cell proliferation through targeted mechanisms .

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with proteins and other biomolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues, influencing protein structure and function .

Comparación Con Compuestos Similares

Substituent Effects and Structural Analogues

The following table summarizes key structural and molecular differences between 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene and related compounds:

Electronic and Steric Considerations

- Trifluoroethyl (-CH₂CF₃) vs. Trifluoromethyl (-CF₃): The trifluoroethyl group in the target compound is less electron-withdrawing than a directly attached -CF₃ group (as in 1,2-Difluoro-4-(trifluoromethyl)benzene) due to the intervening CH₂ spacer. This reduces the compound’s overall polarity and may enhance metabolic stability in biological systems .

- Fluorine vs. Methoxy Substituents: Replacing methoxy groups (-OCH₃) with fluorine (as in 1,2-dimethoxy-4-(trifluoroethyl)benzene vs.

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group increases lipophilicity compared to non-fluorinated analogues, improving membrane permeability—a critical factor in drug design .

- Solubility: Fluorinated compounds generally exhibit low water solubility. For example, 1,2-difluorobenzene has moderate solubility in organic solvents, while brominated derivatives (e.g., 1,2-Dibromo-4-(trifluoromethyl)benzene) are even less soluble due to increased molecular weight .

Actividad Biológica

1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. The unique properties imparted by the fluorine atoms enhance its biological activity, making it a subject of interest in research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two fluorine atoms attached to the benzene ring and a trifluoroethyl group that influences its reactivity and interaction with biological systems. The presence of fluorine enhances lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The trifluoroethyl group can form non-covalent interactions that influence protein conformation and activity. Additionally, the fluorinated groups can enhance hydrogen bonding capabilities, allowing for better binding to molecular targets.

Biological Activity Overview

Case Study 1: Antimicrobial Activity

A study conducted on related fluorinated compounds demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range . While direct data on this compound is not available in this context, its structural similarities suggest it may possess comparable activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on structurally analogous compounds have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies reported IC50 values indicating effective inhibition of cell growth at low concentrations . The potential for this compound to exhibit similar cytotoxicity warrants further investigation.

Research Applications

- Medicinal Chemistry : The compound is being explored for its potential as a lead compound in drug development due to its unique biological properties.

- Material Science : Its stability and unique interactions make it suitable for developing new materials with specific functional properties.

- Proteomics : As a biochemical reagent, it can be utilized in proteomics research to study protein interactions and functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene, and what challenges arise in achieving regioselectivity?

- Methodology : Start with 1,2-difluorobenzene (boiling point: 92°C, CAS 367-11-3) as a precursor . Introduce the trifluoroethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Use trifluoroethyl iodide or bromide under catalytic conditions (e.g., AlCl₃).

- Challenges : Competing ortho/meta/para substitution due to fluorine’s electron-withdrawing effects. Monitor reaction progress via ¹⁹F NMR to track regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of fluorinated benzene derivatives?

- Methodology :

- ¹⁹F NMR : Fluorine chemical shifts are sensitive to substituent position. For example, 1,2-difluorobenzene shows distinct splitting patterns compared to 1,3- or 1,4-isomers .

- IR Spectroscopy : C-F stretching vibrations (1000–1300 cm⁻¹) vary with substitution patterns. Compare with databases like NIST Chemistry WebBook .

Q. What role does the trifluoroethyl group play in modulating the compound’s electronic properties?

- Methodology : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Experimental validation via Hammett constants (σₚ ≈ 0.54 for -CF₃) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence binding interactions in drug discovery?

- Methodology : Study fluorine’s impact on protein-ligand docking using crystallography (e.g., PDB structures) . For example, the trifluoroethyl group may enhance hydrophobic interactions or induce conformational changes via C-F···H-N hydrogen bonds .

Q. What strategies resolve contradictions in reported reaction yields for trifluoroethylation of difluorobenzenes?

- Methodology :

- Controlled Experiments : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperature.

- Analytical Cross-Validation : Use GC-MS to quantify byproducts and ¹H/¹⁹F NMR to confirm regiochemistry .

Q. How can computational modeling predict the metabolic stability of this compound in drug candidates?

- Methodology :

- ADME Prediction : Tools like Schrödinger’s QikProp assess metabolic liability (e.g., cytochrome P450 interactions).

- In Silico Fluorine Scan : Replace -CF₃ with -CH₃ or -Cl to evaluate stability trends .

Q. What safety protocols are critical for handling (2,2,2-trifluoroethyl)benzene intermediates?

- Guidelines :

- Ventilation : Use fume hoods due to low flash points (21.4°C for trifluoroethylbenzene) .

- PPE : Fluoropolymer gloves and face shields to prevent skin/eye contact with fluorinated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.